molecular formula C6H9N3O2S B6252332 (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid CAS No. 1195264-93-7

(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid

Cat. No. B6252332
CAS RN: 1195264-93-7
M. Wt: 187.2
InChI Key:
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Description

(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid, or 2-amino-3-mercaptopropionic acid (2-AMPA), is a naturally occurring amino acid found in a variety of organisms, including humans. It is a key component in the synthesis of proteins and other biomolecules, and is also involved in a number of physiological pathways, including neurotransmitter release and signal transduction. In addition, 2-AMPA has been studied for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

Scientific Research Applications

(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid has been studied for its potential therapeutic applications in the treatment of a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of certain types of cancer cells. Furthermore, (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid has been studied as a potential biomarker for the diagnosis of certain neurological diseases, as well as for its role in the regulation of calcium levels in the body.

Mechanism of Action

(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid is an agonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. Upon binding to the AMPA receptor, (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid activates the receptor, leading to an increase in the release of neurotransmitters, such as glutamate and GABA. This, in turn, leads to a variety of physiological effects, such as increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects, including increased neuronal excitability and synaptic plasticity, as well as increased calcium levels in the body. Additionally, (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid has been shown to have anti-inflammatory effects, and has been studied for its potential role in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid has several advantages for laboratory experiments, including its low cost, its ease of synthesis, and its stability in a variety of conditions. Additionally, (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid can be easily detected and quantified using a variety of analytical techniques. However, there are also some limitations to using (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid for laboratory experiments, including its relatively short half-life and its potential for toxicity.

Future Directions

Given its potential therapeutic applications, there are a variety of future directions for research on (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid. These include further studies on its role in the regulation of calcium levels in the body, as well as its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed on its potential anticancer properties, as well as its potential role in the regulation of the immune system. Finally, further research is needed on its potential as a biomarker for the diagnosis of neurological diseases.

Synthesis Methods

(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid can be synthesized in a variety of ways, including by chemical and enzymatic methods. Chemical synthesis of (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid involves the reaction of cysteine and formaldehyde, while enzymatic synthesis involves the action of cysteine synthase, which catalyzes the conversion of cysteine to (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid. Additionally, (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid can be synthesized through the condensation of cysteine and glyoxylate, as well as through the oxidation of cysteine with hydrogen peroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid involves the protection of the sulfhydryl group, followed by the coupling of the protected amino acid with 2-mercapto-1H-imidazole-4-carboxylic acid. The protecting group is then removed to yield the final product.", "Starting Materials": [ "L-serine", "2-mercapto-1H-imidazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Sodium chloride (NaCl)" ], "Reaction": [ "Protection of the sulfhydryl group of 2-mercapto-1H-imidazole-4-carboxylic acid with a suitable protecting group such as tert-butyl or benzyl", "Activation of the carboxylic acid group of L-serine with DCC and NHS in DMF to form the NHS ester", "Addition of DIPEA to the reaction mixture to catalyze the coupling reaction between the NHS ester and the protected 2-mercapto-1H-imidazole-4-carboxylic acid", "Removal of the protecting group from the sulfhydryl group using HCl or NaOH", "Purification of the crude product by column chromatography using ethyl acetate and NaHCO3 as eluent", "Recrystallization of the purified product from methanol to obtain the final product" ] }

CAS RN

1195264-93-7

Product Name

(2R)-2-amino-3-(2-sulfanyl-1H-imidazol-4-yl)propanoic acid

Molecular Formula

C6H9N3O2S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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